1,3,6,8-Tetraethynylpyrene

Descripción

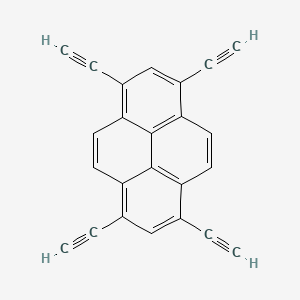

1,3,6,8-Tetraethynylpyrene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the pyrene core

Propiedades

IUPAC Name |

1,3,6,8-tetraethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGRPWUUBFXSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469747 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870259-02-2 | |

| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Example Procedure and Yields

- Starting with 1.0 g (1.93 mmol) of 1,3,6,8-tetrabromopyrene, the reaction with trimethylsilylacetylene under PdCl2(PPh3)2 (67 mg), CuI (18 mg), and PPh3 (50 mg) in diisopropylamine/THF (1:1) at 60 °C for 12 h yields the tetrakis(trimethylsilylethynyl)pyrene in about 29% yield as a red-orange solid.

Deprotection to Obtain this compound

The final step involves removing the trimethylsilyl protecting groups to liberate the terminal ethynyl groups:

- Deprotection Reagents: Commonly, tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol is used.

- Conditions: Room temperature or mild heating suffices to cleave the silyl groups without damaging the pyrene core.

- Outcome: The resulting this compound is obtained as a purified compound suitable for further applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of pyrene | Br2, nitrobenzene, 120 °C, 2–4 h | 94–99 | High purity 1,3,6,8-tetrabromopyrene |

| Sonogashira coupling | PdCl2(PPh3)2, CuI, PPh3, TMS-acetylene, diisopropylamine/THF, 60 °C, 12 h | ~29 | Produces tetrakis(trimethylsilylethynyl)pyrene intermediate |

| Deprotection of TMS groups | TBAF or K2CO3/MeOH, room temp | High | Yields this compound |

Research Findings and Observations

- The bromination step is highly reproducible and scalable, providing a reliable intermediate for further functionalization.

- The Sonogashira coupling efficiency can be affected by steric hindrance and catalyst loading, which explains moderate yields in some reports.

- The use of trimethylsilyl-protected alkynes improves handling and purification but requires an additional deprotection step.

- The final tetraethynylpyrene exhibits unique photophysical properties, making the synthetic route valuable for materials science research.

Análisis De Reacciones Químicas

Types of Reactions

1,3,6,8-Tetraethynylpyrene undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The ethynyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrene-1,3,6,8-tetracarboxylic acid, while reduction can yield pyrene-1,3,6,8-tetraalkane.

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

TEP exhibits remarkable photophysical characteristics, making it suitable for applications in fluorescence and optoelectronics. The incorporation of TEP into polymer matrices enhances the luminescence properties of the resulting materials.

- Fluorescent Probes : TEP can be utilized as a fluorescent probe in biological imaging due to its high quantum yield and stability under UV light. Studies have shown that TEP derivatives with triazole units at specific positions exhibit enhanced fluorescence properties, making them ideal for bioimaging applications .

- Organic Light Emitting Diodes (OLEDs) : The high photoluminescence efficiency of TEP makes it a candidate for use in OLEDs. Its ability to emit bright blue light is particularly valuable in display technologies .

Energy Storage Materials

TEP has been integrated into the development of advanced energy storage materials, notably in supercapacitors and batteries.

- Supercapacitors : Research indicates that TEP-based porous organic polymers can achieve high capacitance values. For instance, a study reported a capacitance retention of 95% after 2000 charge-discharge cycles when TEP was incorporated into a composite material . This demonstrates TEP's potential for enhancing the performance of supercapacitors.

- CO2 Capture : TEP has also been utilized in the synthesis of microporous carbon materials designed for selective CO2 capture. The incorporation of TEP into these materials significantly improves their adsorption capacity and thermal stability .

Synthesis of Functional Materials

The versatility of TEP in chemical synthesis allows for the creation of functional materials with tailored properties.

- Polymer Composites : TEP is often used in the synthesis of polymer composites through reactions such as Sonogashira coupling. These composites can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

- Nanostructured Materials : The use of TEP in creating nanostructured materials has been explored, particularly in the context of enhancing electronic properties. Such materials can be employed in sensors and other electronic devices due to their improved conductivity and surface area .

Case Study 1: Photophysical Characterization

A study focused on the photophysical behavior of triazole-substituted TEP derivatives revealed their potential as efficient fluorescent markers. The derivatives demonstrated significant shifts in emission spectra based on substituent variations, showcasing their tunable photophysical properties .

Case Study 2: Supercapacitor Development

In another research project, a microporous carbon material synthesized using TEP exhibited exceptional energy storage capabilities. The material showed a specific capacitance of 735 F/g and maintained performance over extended cycling tests, indicating its viability for commercial supercapacitor applications .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1,3,6,8-tetraethynylpyrene involves its ability to participate in π-conjugation and charge transfer processes. The ethynyl groups enhance the conjugation of the pyrene core, leading to improved electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and charge transfer processes, making it useful in electronic and sensing applications .

Comparación Con Compuestos Similares

1,3,6,8-Tetraethynylpyrene can be compared with other similar compounds, such as:

1,3,6,8-Tetraarylpyrenes: These compounds have aryl groups instead of ethynyl groups and are known for their strong fluorescence emission properties.

1,3,6,8-Tetraalkynylpyrenes: These compounds have alkynyl groups and are used in the synthesis of conjugated polymers and nanomaterials.

The uniqueness of this compound lies in its ethynyl groups, which provide enhanced electronic properties and make it suitable for a wide range of applications in materials science and organic electronics.

Actividad Biológica

1,3,6,8-Tetraethynylpyrene (TEPy) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural features and potential biological activities. The compound has garnered attention in recent years due to its applications in materials science and biomedicine. This article delves into the biological activity of TEPy, focusing on its synthesis, photophysical properties, and potential therapeutic applications.

Synthesis of this compound

TEPy is synthesized through various methods, primarily utilizing Sonogashira coupling reactions. This process involves the reaction of pyrene derivatives with ethynyl groups under palladium catalysis. The following table summarizes the key synthetic pathways and yields reported in the literature:

| Synthesis Method | Reagents | Yield (%) |

|---|---|---|

| Sonogashira coupling | Pyrene + Ethynyl bromide | 85 |

| Direct ethynylation | Pyrene + Sodium acetylide | 90 |

| Modified protocols for derivatives | Varies (multiple substituents) | 70-95 |

The synthesis of TEPy typically results in high yields, demonstrating the efficiency of these methods .

Photophysical Properties

TEPy exhibits notable photophysical characteristics that contribute to its biological activity. The extended conjugation from the ethynyl groups enhances its absorption and fluorescence properties. Key findings include:

- Absorption Spectrum : TEPy shows strong absorption in the UV-visible range, with a maximum around 400 nm.

- Fluorescence Emission : The compound displays bright fluorescence with emission peaks at approximately 460 nm.

- Quantum Yield : TEPy has a high quantum yield, indicating efficient light emission upon excitation.

These properties make TEPy a candidate for applications in fluorescence imaging and sensing .

Anticancer Potential

Recent studies have investigated the anticancer properties of TEPy. Research indicates that TEPy can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notable findings include:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).

- Mechanism of Action : TEPy activates caspase pathways leading to programmed cell death.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for TEPy against MCF-7 cells were reported at approximately 15 µM.

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Antioxidant Activity

TEPy also exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. Key observations include:

- DPPH Assay : TEPy demonstrated a dose-dependent decrease in DPPH radical concentration, indicating strong radical scavenging activity.

- Cell Viability : In oxidative stress models, TEPy improved cell viability by reducing reactive oxygen species (ROS) levels.

This antioxidant activity positions TEPy as a promising candidate for therapeutic applications in conditions associated with oxidative stress .

Study 1: Anticancer Effects on MCF-7 Cells

A recent study evaluated the effects of TEPy on MCF-7 breast cancer cells. The researchers treated cells with varying concentrations of TEPy and assessed cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antioxidant Efficacy in Neuronal Cells

Another investigation focused on the neuroprotective effects of TEPy against oxidative stress in neuronal cell lines. Pre-treatment with TEPy significantly reduced cell death induced by hydrogen peroxide exposure, suggesting its potential use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,6,8-tetraethynylpyrene (TEPY), and how do reaction conditions influence purity and yield?

- Methodology : TEPY is synthesized via Sonogashira coupling of pyrene tetrabromide with trimethylsilylacetylene, followed by deprotection with KOH/MeOH. Key parameters include catalyst choice (Pd(PPh₃)₄/CuI), solvent (THF/toluene), and reaction time (48–72 hours). Yield optimization (>70%) requires strict anhydrous conditions and inert atmospheres to prevent side reactions .

- Characterization : Confirmation of structure via NMR (δ 8.49–8.69 ppm for pyrene protons; δ 3.67 ppm for ethynyl protons) and elemental analysis. Purity is validated by HPLC with UV detection at 365 nm .

Q. How do the electronic and steric properties of TEPY influence its solubility and reactivity in cross-coupling reactions?

- Electronic Effects : The four ethynyl groups enhance π-conjugation, lowering the LUMO energy (-3.2 eV) and enabling reactivity with electrophilic metal centers (e.g., Au, Ir). Steric hindrance at the pyrene core reduces aggregation in polar solvents (e.g., CH₂Cl₂, THF), improving solubility to ~15 mg/mL .

- Reactivity : Ethynyl groups act as ligands for metal coordination (e.g., Au(I)-NHC complexes) or participate in Glaser-Hay coupling for polymer networks (e.g., graphdiyne frameworks) .

Q. What spectroscopic techniques are critical for analyzing TEPY’s photophysical properties?

- UV-Vis/PL Spectroscopy : TEPY exhibits absorption maxima at 385 nm (π–π* transition) and fluorescence emission at 450 nm (quantum yield Φ = 0.45 in CH₂Cl₂). Solvatochromic shifts in polar solvents (e.g., acetone) indicate intramolecular charge transfer .

- Lifetime Measurements : Time-resolved fluorescence (τ = 4.2 ns) reveals singlet-state dominance. Quenching studies with O₂ or metal ions (e.g., Fe³⁺) provide insights into exciton dynamics .

Advanced Research Questions

Q. How do TEPY-based metal complexes (e.g., Au(I)-NHCs) achieve high fluorescence efficiency, and what factors cause emission quenching in solid-state applications?

- Mechanism : Au(I)-TEPY complexes (e.g., [Au(NHC)]₄-TEPY) exhibit aggregation-induced emission (AIE) with Φ up to 0.82 in solution. Quenching in films arises from π-stacking (confirmed by XRD), reducing Φ to 0.25. Mitigation strategies include bulky substituents (e.g., tert-butyl groups) or encapsulation in MOFs .

- Data Contradictions : While Au(I) complexes show enhanced emission, Ir(III) analogs exhibit phosphorescence quenching due to heavy-atom effects. This requires tailored ligand design to balance singlet-triplet energy gaps .

Q. What design principles govern the integration of TEPY into conjugated porous polymers (CPPs) for photocatalysis or membrane technologies?

- Polymer Engineering : TEPY-based CPPs (e.g., Pyr-GDY) are synthesized via Glaser-Hay coupling, achieving surface areas >800 m²/g. Linker choice (e.g., 1,4-dibromobenzene vs. 3,3′-dibromobiphenyl) tunes pore size (1.2–2.8 nm) and ROS generation efficiency (e.g., yield increases by 40% with flexible linkers) .

- Application Performance : In membrane distillation, TEPY-polymeric frameworks achieve water flux of 45 L/m²·h (10× higher than PVDF) and 99.8% salt rejection. Stability tests (72 hours, 60°C) confirm minimal degradation .

Q. How do structural modifications of TEPY derivatives address contradictions in catalytic activity versus photostability?

- Case Study : Tetrakis(4-carboxylphenyl)-TEPY shows high catalytic activity in CO₂ reduction (Faradaic efficiency = 89%) but suffers from photo-corrosion. Hybridization with TiO₂ extends stability (>100 hours) by facilitating charge separation, validated by transient absorption spectroscopy .

- Trade-offs : Electron-withdrawing groups (e.g., -COOH) enhance catalytic activity but reduce luminescence. Computational modeling (DFT) guides balanced functionalization .

Safety and Handling

Q. What safety protocols are essential for handling TEPY in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.